N-(3,4-Diacetoxycinnamoyl)-2-pyrrolidone N-(3,4-Diacetoxycinnamoyl)-2-pyrrolidone
Brand Name: Vulcanchem
CAS No.: 110882-08-1
VCID: VC20746293
InChI: InChI=1S/C17H17NO6/c1-11(19)23-14-7-5-13(10-15(14)24-12(2)20)6-8-17(22)18-9-3-4-16(18)21/h5-8,10H,3-4,9H2,1-2H3/b8-6+
SMILES: CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C
Molecular Formula: C17H17NO6
Molecular Weight: 331.32 g/mol

N-(3,4-Diacetoxycinnamoyl)-2-pyrrolidone

CAS No.: 110882-08-1

Cat. No.: VC20746293

Molecular Formula: C17H17NO6

Molecular Weight: 331.32 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-Diacetoxycinnamoyl)-2-pyrrolidone - 110882-08-1

CAS No. 110882-08-1
Molecular Formula C17H17NO6
Molecular Weight 331.32 g/mol
IUPAC Name [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate
Standard InChI InChI=1S/C17H17NO6/c1-11(19)23-14-7-5-13(10-15(14)24-12(2)20)6-8-17(22)18-9-3-4-16(18)21/h5-8,10H,3-4,9H2,1-2H3/b8-6+
Standard InChI Key FQDBNRXUMKKJMP-UHFFFAOYSA-N
Isomeric SMILES CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC2=O)OC(=O)C
SMILES CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C
Canonical SMILES CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator